Phosphonic acid, (p-methylaminophenyl)-
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Overview
Description
Phosphonic acid, (p-methylaminophenyl)-, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with the phosphate moiety, which imparts unique coordination and supramolecular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (p-methylaminophenyl)-, can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often employs large-scale chemical processes that ensure high yield and purity. The McKenna procedure is favored due to its convenience, high yields, mild conditions, and chemoselectivity . Microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (p-methylaminophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: Substitution reactions can occur at the aromatic ring or the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Phosphonic acid, (p-methylaminophenyl)-, has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for supramolecular structures.
Biology: Employed in the design of bioactive molecules and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (p-methylaminophenyl)-, involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, it can inhibit enzymes by mimicking phosphate substrates, thereby altering metabolic processes .
Comparison with Similar Compounds
Phosphonic acid, (p-methylaminophenyl)-, can be compared with other similar compounds such as:
Phosphoric acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.
Phosphinic acid: Features a phosphorus atom bonded to two oxygen atoms and one hydroxyl group.
Aminophosphonic acids: Compounds with an amino group attached to the phosphorus atom.
The uniqueness of phosphonic acid, (p-methylaminophenyl)-, lies in its specific structural features and the presence of the p-methylaminophenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
102450-25-9 |
---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
[4-(methylamino)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c1-8-6-2-4-7(5-3-6)12(9,10)11/h2-5,8H,1H3,(H2,9,10,11) |
InChI Key |
QCYXQNFMQMWMQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)P(=O)(O)O |
Origin of Product |
United States |
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